Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 4-Allyloxy-1-(tetrahydropyran-2-yl)-1H-pyrazole
Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 4-Allyloxy-1-(tetrahydropyran-2-yl)-1H-pyrazole
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Focus: Gas-phase ion chemistry, collision-induced dissociation (CID) mechanisms, and self-validating analytical protocols.
Executive Summary
The structural confirmation of complex, multi-functionalized heterocycles is a critical bottleneck in preclinical drug development. 4-Allyloxy-1-(tetrahydropyran-2-yl)-1H-pyrazole (Exact Mass: 208.1212 Da) presents a unique analytical challenge due to the competing lability of its three distinct structural domains: the tetrahydropyran-2-yl (THP) protecting group, the allyloxy ether moiety, and the aromatic pyrazole core.
This technical guide deconstructs the gas-phase fragmentation behavior of this compound under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). By understanding the thermodynamic drivers and causality behind each cleavage event, researchers can accurately map product ions to structural features, preventing misidentification of synthetic intermediates or in vivo metabolites.
Mechanistic Fragmentation Pathways: The Causality of Cleavage
Under positive-ion ESI conditions, the molecule readily forms a protonated precursor ion [M+H]+ at m/z 209.1286. The subsequent Collision-Induced Dissociation (CID) is governed by the relative proton affinities of the heteroatoms and the activation energies required for specific neutral losses.
Phase 1: The Dominant Loss of the THP Group
The N-THP bond is essentially a hemiaminal ether linkage. In the gas phase, protonation preferentially occurs at the pyrazole N2 position or the THP oxygen. This induces a highly favored heterolytic cleavage driven by the thermodynamic stability of the resulting products.
This cleavage bifurcates into two competing pathways depending on charge retention:
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Formation of the THP Cation (m/z 85.0651): The charge is retained on the THP fragment, forming a highly stable, resonance-stabilized oxocarbenium ion ( C5H9O+ ). In high-energy CID or Electron Ionization (EI), this is frequently the base peak[1].
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Neutral Loss of Dihydropyran (DHP, -84 Da): The charge is retained on the pyrazole core, expelling neutral 3,4-dihydro-2H-pyran to yield the protonated 4-allyloxy-1H-pyrazole at m/z 125.0711.
Phase 2: Charge-Mediated Allyloxy Rearrangement
Once the THP group is shed, the secondary fragmentation acts upon the m/z 125.0711 intermediate. Allyl ethers in mass spectrometry are prone to specific rearrangement reactions prior to dissociation[2]. Instead of a simple homolytic cleavage (which dominates in EI), the even-electron [M+H]+ ion undergoes a McLafferty-type hydrogen transfer. The proton migrates to the ether oxygen, triggering the expulsion of neutral propene ( C3H6 , 42 Da). This yields a highly stable pyrazolone-like product ion at m/z 83.0245.
Phase 3: Pyrazole Core Disintegration
The pyrazole ring is highly aromatic and resistant to fragmentation at low collision energies. However, at elevated normalized collision energies (NCE > 35 eV), the m/z 83 ion undergoes ring contraction. The characteristic signature of pyrazole core disintegration is the expulsion of hydrogen cyanide (HCN, 27 Da) or molecular nitrogen ( N2 , 28 Da)[3],[4]. For this specific derivative, the loss of HCN from m/z 83 yields a terminal fragment at m/z 56.0134.
Fig 1: ESI-CID fragmentation logic of 4-Allyloxy-1-(tetrahydropyran-2-yl)-1H-pyrazole.
Quantitative Fragment Distribution
To facilitate rapid library matching and structural confirmation, the exact masses and relative abundances of the primary fragments are summarized below. Note: Relative abundances are highly dependent on the specific instrument platform and collision energy applied[5].
| Fragment Ion Identity | Elemental Formula | Exact Mass (m/z) | Neutral Loss | Typical Abundance (NCE 25 eV) |
| Protonated Precursor | C11H17N2O2+ | 209.1286 | N/A | 15% |
| Deprotected Pyrazole | C6H9N2O+ | 125.0711 | - 84.0575 (DHP) | 100% (Base Peak) |
| THP Oxocarbenium | C5H9O+ | 85.0651 | - 124.0635 (Core) | 85% |
| Pyrazolone Core | C3H3N2O+ | 83.0245 | - 42.0470 (Propene) | 40% |
| Ring Contraction | C2H2NO+ | 56.0134 | - 27.0109 (HCN) | 10% |
Self-Validating Experimental Protocol (LC-HRMS/MS)
To ensure high-fidelity data generation, the following step-by-step methodology incorporates built-in validation checks. Relying on orthogonal analytical techniques and rigorous blank-subtraction ensures that the observed m/z 85 peak is a true fragment and not an artifact of in-source decay or solvent contamination.
Step 1: Sample Preparation & System Suitability
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Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
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Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.
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Validation Check: Prepare a matrix blank (diluent only). Run the blank prior to the sample to ensure the system is free of m/z 85 or m/z 125 background contaminants (common in systems exposed to plasticizers).
Step 2: UHPLC Chromatographic Separation
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
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Mobile Phases:
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Phase A: Water + 0.1% Formic Acid
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Phase B: Acetonitrile + 0.1% Formic Acid
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Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
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Causality Note: The THP group imparts significant lipophilicity. The compound will elute later in the gradient compared to its deprotected counterpart. If a peak at m/z 125 elutes significantly earlier than the main m/z 209 peak, it indicates degradation of the sample in the vial, not in-source fragmentation.
Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
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Source Parameters: ESI Positive mode; Capillary Voltage 3.5 kV; Desolvation Temperature 350°C.
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MS1 Scan: Full scan m/z 50–500 at 70,000 mass resolution to confirm the exact mass of the precursor.
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MS/MS (CID) Scan: Isolate m/z 209.1 using a 1.0 Da isolation window. Apply a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV to capture both the highly labile THP loss (15 eV) and the higher-energy pyrazole ring disintegration (45 eV).
Fig 2: Self-validating LC-HRMS/MS experimental workflow for pyrazole derivative analysis.
References
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Isser, S. J., Duffield, A. M., & Djerassi, C. Mass spectrometry in structural and stereochemical problems. CLIV. Electron impact-promoted fragmentation of alkyl tetrahydropyranyl ethers and thioethers. The Journal of Organic Chemistry.[Link]
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Foltz, R. L., & Fentiman, A. F. Fragmentation Process Occurring in Proton-transfer Chemical-ionization Mass Spectrometry. ElectronicsAndBooks. [Link]
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Tu, Y. P. Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry. The Journal of Organic Chemistry.[Link]
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Santos, L. S., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[Link]
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Santos, L. S., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.[Link]
